Ovalicin
Overview
Description
Mechanism of Action
Target of Action
Ovalicin, also known as (-)-Ovalicin, primarily targets Methionine aminopeptidase 1 (MetAP1) and Methionine aminopeptidase 2 (MetAP2) . These enzymes play a crucial role in the removal of the N-terminal methionine from nascent proteins .
Mode of Action
This compound inhibits MetAP1 and MetAP2 by covalently binding to a conserved histidine in their active sites . This interaction disrupts the normal function of these enzymes, leading to changes in protein processing.
Biochemical Pathways
It’s known that this compound can inhibit angiogenesis , which is the formation of new blood vessels. This suggests that this compound may affect pathways related to cell growth and proliferation.
Result of Action
This compound’s action on MetAP1 and MetAP2 leads to the inhibition of angiogenesis . In addition, this compound has been shown to attenuate symptoms of atopic dermatitis by inhibiting IL-31 signaling and intracellular calcium influx .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the fungus Pseudallescheria boydii, isolated from termites, produces this compound derivatives that display antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei . This suggests that the production and activity of this compound can be influenced by the organism’s environment.
Biochemical Analysis
Biochemical Properties
Ovalicin interacts with enzymes such as Methionine aminopeptidase 1 and Methionine aminopeptidase 2 . These interactions are crucial for its biochemical activity .
Cellular Effects
This compound has been found to suppress antibody formation in mice and other species, impairing cell-mediated immunity . It also inhibits the expression of genes associated with inflammation and pruritic responses through activating calcium and interleukin-31 (IL-31) signaling .
Molecular Mechanism
This compound’s mechanism of action involves covalently binding to Methionine aminopeptidase 2 (MetAP2), inhibiting its enzymatic activity . This binding is specific, as this compound does not inhibit the closely related Methionine aminopeptidase 1 (MetAP1) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to significantly reduce atopic dermatitis symptoms in mice
Metabolic Pathways
It is known that this compound inhibits the enzymatic activity of Methionine aminopeptidase 2 (MetAP2) .
Transport and Distribution
It is known that this compound binds to Methionine aminopeptidase 2 (MetAP2), suggesting that it may be transported to wherever this enzyme is located within the cell .
Subcellular Localization
Given its interaction with Methionine aminopeptidase 2 (MetAP2), it is likely that this compound is localized to wherever this enzyme is found within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of ovalicin involves several key steps, including the construction of a cyclohexane framework, the formation of two epoxides, and the establishment of five or six contiguous stereogenic centers . The first total synthesis of this compound was reported by Corey in 1985 . The synthetic strategy often involves the use of Diels-Alder reactions, chiral auxiliary-based systems, and substrate-controlled dihydroxylation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Ovalicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s epoxide groups are particularly reactive and can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include alkyllithium species, oxidizing agents, and chiral auxiliaries . Reaction conditions often involve controlled temperatures and the use of protecting groups to ensure the selective formation of desired products.
Major Products: Major products formed from reactions involving this compound include various analogues and derivatives that retain the core cyclohexane structure but feature modifications to the epoxide groups and other functional moieties .
Scientific Research Applications
Ovalicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
- Fumagillin
- 5-Demethylovalicin
- Chlthis compound
This compound’s unique combination of stability and potent biological activity makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Ovalicin is a natural compound derived from the fungus Pseudallescheria boydii, known for its diverse biological activities, particularly its antiparasitic and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Antiparasitic Activity
This compound exhibits significant antiparasitic effects, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. The following table summarizes the IC50 values for various this compound derivatives:
Compound | Target Parasite | IC50 (µM) |
---|---|---|
This compound | Plasmodium falciparum | 19.8 |
This compound linoleate | Plasmodium falciparum | 20.6 |
This compound | Trypanosoma brucei | 1.1 |
This compound linoleate | Trypanosoma brucei | <1.1 |
These results indicate that this compound and its derivatives possess potent antiprotozoal activity, making them candidates for further development as therapeutic agents against malaria and sleeping sickness .
The mechanism by which this compound exerts its antiparasitic effects involves inhibition of methionine aminopeptidase (MetAP), an enzyme critical for protein maturation in many organisms. Studies have shown that this compound effectively inhibits human MetAP1b mutants at low micromolar concentrations, suggesting a potential pathway for its antiparasitic action .
Anti-Inflammatory Effects
Recent studies have also highlighted the anti-inflammatory properties of this compound, particularly in the context of atopic dermatitis (AD). In a mouse model of AD induced by dinitrochlorobenzene (DNCB), this compound treatment significantly reduced symptoms and histological markers of inflammation:
- Reduction in IL-31 signaling : this compound inhibited IL-31 expression and downstream signaling pathways, leading to decreased expression of pruritus-related genes such as TRPV1 and HRH2.
- Histological improvements : Treated mice exhibited reduced infiltration of macrophages and mast cells in the dermis, indicating a decrease in inflammatory response .
The following table summarizes the effects of this compound on inflammatory markers in the DNCB-induced AD model:
Treatment Concentration (µg/mL) | Histamine Release (%) | Mast Cell Degranulation (%) |
---|---|---|
0 | 100 | 100 |
10 | 49 | 65 |
These findings suggest that this compound may serve as a viable alternative to traditional steroidal treatments for atopic dermatitis .
Study 1: Antiparasitic Efficacy
In a study assessing the efficacy of this compound derivatives against Plasmodium falciparum, researchers found that compounds derived from this compound exhibited IC50 values below 20 µM, with some derivatives demonstrating even lower values against Trypanosoma brucei. The study emphasized the need for further exploration into the structure-activity relationship of these compounds to enhance their efficacy .
Study 2: Atopic Dermatitis Model
Another study utilized a DNCB-induced mouse model to evaluate the anti-inflammatory effects of this compound. The results indicated significant improvements in dermatitis scores and histological evaluations after treatment with this compound. The reduction in IL-31 receptor expression was particularly noteworthy, suggesting a targeted mechanism for alleviating symptoms associated with AD .
Properties
IUPAC Name |
4-hydroxy-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESRXFGQJARQNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ovalicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19683-98-8 | |
Record name | Ovalicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93 - 94 °C | |
Record name | Ovalicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.